molecular formula C6H9NNa2O4 B12673168 Disodium N-(2-carboxylatoethyl)-beta-alaninate CAS No. 50891-50-4

Disodium N-(2-carboxylatoethyl)-beta-alaninate

Cat. No.: B12673168
CAS No.: 50891-50-4
M. Wt: 205.12 g/mol
InChI Key: PYKDHVPTPKFRPN-UHFFFAOYSA-L
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Description

Disodium N-(2-carboxylatoethyl)-beta-alaninate is a chemical compound with the molecular formula C6H9NNa2O4 and a molecular weight of 205.12 g/mol. It is a disodium salt of beta-alanine, where the beta-alanine is modified with a carboxylatoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-(2-carboxylatoethyl)-beta-alaninate typically involves the reaction of beta-alanine with a carboxylatoethylating agent in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (25-50°C)

    Solvent: Aqueous or organic solvents

    Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Beta-alanine and carboxylatoethylating agents

    Reaction Vessel: Large-scale reactors

    Purification: Crystallization or filtration methods to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Disodium N-(2-carboxylatoethyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Carboxylate derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted beta-alanine derivatives

Scientific Research Applications

Disodium N-(2-carboxylatoethyl)-beta-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Disodium N-(2-carboxylatoethyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylatoethyl group enhances its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Disodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
  • Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
  • N-(2-carboxyethyl)-N-octyl-beta-alanine

Uniqueness

Disodium N-(2-carboxylatoethyl)-beta-alaninate is unique due to its specific carboxylatoethyl modification, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and binding affinity compared to other similar compounds.

Properties

CAS No.

50891-50-4

Molecular Formula

C6H9NNa2O4

Molecular Weight

205.12 g/mol

IUPAC Name

disodium;3-(2-carboxylatoethylamino)propanoate

InChI

InChI=1S/C6H11NO4.2Na/c8-5(9)1-3-7-4-2-6(10)11;;/h7H,1-4H2,(H,8,9)(H,10,11);;/q;2*+1/p-2

InChI Key

PYKDHVPTPKFRPN-UHFFFAOYSA-L

Canonical SMILES

C(CNCCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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